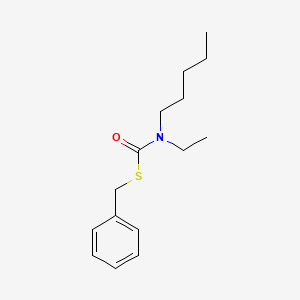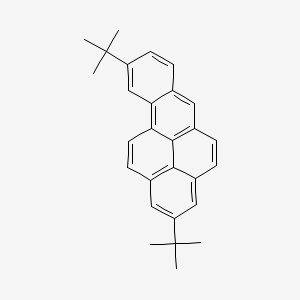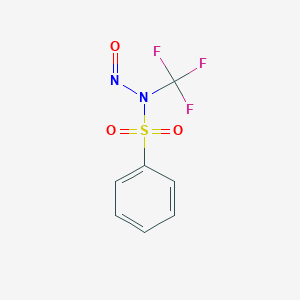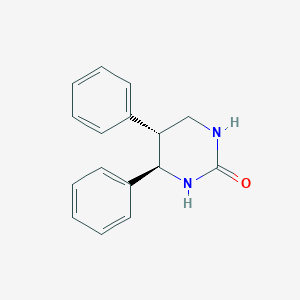
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H18Cl2. It is a derivative of pentane, where two chlorine atoms are substituted at the third carbon, and four methyl groups are attached to the second and fourth carbons. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- typically involves the chlorination of 2,2,4,4-tetramethylpentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the hydrogen atoms at the third carbon, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of alcohols.
Reduction: Formation of hydrocarbons.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds.
Mécanisme D'action
The mechanism of action of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-2,2,4,4-tetramethylpentane
- 2,2,4,4-tetramethyl-3-pentanone
- 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol
Uniqueness
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is unique due to the presence of two chlorine atoms at the third carbon, which significantly influences its reactivity and properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.
Propriétés
| 79991-69-8 | |
Formule moléculaire |
C9H18Cl2 |
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
3,3-dichloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Cl2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
Clé InChI |
ZUAWOFHXVSGUAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)




![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)






